8-Oxoguanine

Analytical method validation DNA damage quantification Oxidative stress biomarkers

Researchers sourcing 8-Oxoguanine for OGG1 activity assays or oxidative stress biomarker quantification must avoid substitution with 8-oxodG or 8-oxoGuo, which exhibit different chromatographic retention, MS transitions, and enzymatic kinetics, introducing quantification artifacts and invalidating cross-study comparability. Procure 8-Oxoguanine certified at ≥95% purity to ensure reliable baseline lesion measurements without the ~50-fold overestimation typical of GC/MS methods lacking prepurification. - HPLC-EC validated reference standard; eliminates GC/MS artifact (~50-fold overestimation) - Definitive OGG1 substrate (Km = 18.8 nM); distinct from FaPy lesions (Km = 9.7 nM) - Compatible with LC-MS/MS panels; parallel quantification enables source attribution of oxidative damage

Molecular Formula C5H5N5O2
Molecular Weight 167.13 g/mol
CAS No. 5614-64-2
Cat. No. B145757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxoguanine
CAS5614-64-2
Synonyms2-Amino-6.8-purinediol
Molecular FormulaC5H5N5O2
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N1)N=C(NC2=O)N
InChIInChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
InChIKeyCLGFIVUFZRGQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxoguanine in DNA Damage Research


8-Oxoguanine (8-oxoGua; also known as 8-hydroxyguanine, 8-oxo-7,8-dihydroguanine; CAS 5614-64-2) is a modified purine nucleobase formed via hydroxyl radical attack on the guanine moiety in DNA and RNA under conditions of oxidative stress [1]. This lesion is among the most prevalent and biologically significant forms of oxidative DNA damage, widely established as a primary biomarker for quantifying oxidative stress in cellular, tissue, and biofluid samples [2]. Structurally, 8-oxoguanine exists as 2-amino-7,9-dihydro-1H-purine-6,8-dione (C5H5N5O2; molecular weight 167.13 g/mol) and is commercially available as a reference standard for analytical method development, quality control applications, and as a substrate for DNA glycosylase activity assays .

Reference Standard DNA oxidative damage biomarker for HPLC-EC and LC-MS/MS method development workflows
Enzyme Substrate Canonical substrate for OGG1 glycosylase activity and base excision repair pathway assays
Mutagenesis Research Primary oxidative lesion for DNA polymerase fidelity and mutation spectrum studies

8-Oxoguanine Substitution Risks


Generic substitution with closely related oxidized guanine species—such as 8-oxo-2′-deoxyguanosine (8-oxodG), 8-oxoguanosine (8-oxoGuo), or 8-oxoadenine (8-oxoA)—is not scientifically valid due to fundamental differences in their biochemical origin, analytical behavior, enzymatic substrate specificity, and mutagenic potency. 8-Oxoguanine is the free nucleobase oxidation product, distinct from the deoxynucleoside form (8-oxodG) which originates from DNA hydrolysis and exhibits different chromatographic retention, mass spectrometric transitions, and electrochemical detection potentials [1]. Furthermore, 8-oxoguanine serves as the direct substrate for 8-oxoguanine DNA glycosylase (OGG1) with defined kinetic parameters, whereas the deoxynucleoside and nucleoside forms do not participate equivalently in base excision repair assays [2]. Critically, 8-oxoguanine and 8-oxoadenine—though both generated by reactive oxygen species—exhibit drastically different mutagenic profiles, with 8-oxoguanine being at least an order of magnitude more mutagenic in prokaryotic systems, a distinction essential for studies investigating mutation spectra and DNA polymerase fidelity [3]. Substituting 8-oxoguanine with a different oxidized purine species compromises assay specificity, introduces quantification artifacts, and invalidates cross-study comparability.

8-oxodG (deoxynucleoside) Differs in chromatographic retention, MS transitions, and electrochemical detection potential from free nucleobase form
8-oxoGuo (nucleoside) Not an equivalent OGG1 substrate; distinct metabolic origin may shift repair assay interpretation
8-oxoA (oxidized adenine) Reported at least an order of magnitude less mutagenic; mutation spectrum context may not transfer

8-Oxoguanine Quantitative Evidence


HPLC-EC vs. GC/MS Quantification Accuracy

In the quantification of 8-oxoguanine from DNA hydrolysates, the choice of analytical methodology critically affects the reported lesion frequency. A direct head-to-head comparison between gas chromatography-mass spectrometry (GC/MS) and HPLC with electrochemical detection (HPLC-EC) revealed that GC/MS overestimates the background level of 8-oxoguanine in DNA by approximately 50-fold relative to HPLC-EC [1]. This discrepancy arises from artifactual oxidation of guanine during the derivatization (silylation) step required for GC/MS analysis, as demonstrated by a linear increase in 8-oxoguanine signal with derivatization time when pure guanine was used as a control [1]. Prepurification of 8-oxoguanine via HPLC or immunoaffinity chromatography prior to silylation mitigates this artifact, bringing GC/MS values into agreement with HPLC-EC measurements [1].

Method comparison
Head-to-head
GC/MS overestimates 8-oxoguanine levels ~50-fold relative to HPLC-EC in DNA hydrolysates
Method selection critically affects reported oxidative damage levels
Prepurification may reconcile GC/MS with HPLC-EC values
Analytical method validation DNA damage quantification Oxidative stress biomarkers

Urinary 8-Oxoguanine vs. Related Biomarkers

In a clinical cohort study (n = 315 urine samples) comparing the diagnostic performance of three oxidized guanine species as urinary biomarkers of oxidative stress, receiver operating characteristic (ROC) curve analysis established quantitative discrimination among the analytes. Urinary 8-oxoguanosine (8-oxoGuo) demonstrated the highest sensitivity with an area under the curve (AUC) of 0.91, followed by 8-oxodeoxyguanosine (8-oxodGuo) with an AUC of 0.80, and 8-oxoguanine (8-oxoGua) with an AUC of 0.76 [1]. All three oxidized guanine species showed significantly elevated urinary levels (P < 0.001) in patients with chronic obstructive pulmonary disease (COPD) and patients on mechanical ventilation compared to healthy controls, whereas malondialdehyde (MDA), a lipid peroxidation marker, failed to discriminate patients from controls with an AUC of 0.34 [1]. Notably, common urine workup procedures such as thawing at room temperature or dilution with deionized water resulted in significant underestimation of all three analytes, with up to ~100% underestimation for 8-oxoGua, ~86% for 8-oxodGuo, and ~86% for 8-oxoGuo due to incomplete release from precipitates [1].

Biomarker sensitivity
Head-to-head
8-oxoGuo AUC 0.91; 8-oxoGua AUC 0.76 in research cohort ROC analysis (n=315)
Reported discrimination in multi-analyte oxidative stress panel context
Sample handling protocol affects quantification accuracy
Clinical biomarker validation Oxidative stress assessment LC-MS/MS method development

OGG1 Substrate Specificity: 8-OxoG vs. FaPy

In enzymological studies using purified rat 8-oxoguanine DNA glycosylase (rOGG1), the enzyme exhibits differential substrate affinity for 8-oxoguanine (8-oxoG) versus formamidopyrimidine (FaPy) lesions. Michaelis-Menten kinetic analysis yielded Km values of 18.8 nM for 8-oxoG residues and 9.7 nM for FaPy residues in duplex DNA substrates [1]. rOGG1 excises 8-oxoG from DNA with a strong preference for duplex DNA containing 8-oxoG:C base pairs, and the enzyme also displays beta-lyase activity that nicks DNA 3′ to the lesion site when acting on an oligonucleotide containing an 8-oxoG residue [1].

OGG1 substrate affinity
Head-to-head
Km 18.8 nM (8-oxoG) vs 9.7 nM (FaPy) for purified rOGG1
Substrates are not kinetically equivalent; 8-oxoG needed for canonical activity assays
~1.94-fold affinity difference; duplex 8-oxoG:C preferred
DNA repair enzymology Base excision repair Glycosylase kinetics

8-Oxoguanine vs. 8-Oxoadenine Mutagenicity

A single-site mutagenesis study in Escherichia coli compared the genetic consequences of 7,8-dihydro-8-oxoguanine (G8-oxo; 8-hydroxyguanine) and 7,8-dihydro-8-oxoadenine (A8-oxo) adducts in the lacZα gene of bacteriophage M13 DNA. A single 8-oxoguanine adduct induced a targeted G→T transversion after replication in E. coli [1]. In contrast, the mutation frequency and spectrum observed from the A8-oxo-modified DNA (analyzed from 172 mutant plaques) were almost indistinguishable from those generated from transfection of an adenine-containing control genome [1]. The authors concluded that 8-oxoadenine is at least an order of magnitude less mutagenic than 8-oxoguanine in E. coli cells with normal DNA repair capabilities [1].

Mutagenic potency
Head-to-head
8-oxoA at least 10-fold less mutagenic than 8-oxoGua in E. coli lacZα system
8-oxoGua is the dominant oxidative mutagenic lesion for mutation spectrum studies
8-oxoA mutation frequency near control level
Mutagenesis DNA polymerase fidelity Oxidative lesion genotoxicity

8-Oxoguanine Validated Applications


HPLC-EC Method for DNA Damage Quantification

8-Oxoguanine serves as the primary analytical reference standard for developing and validating HPLC-EC methods to quantify oxidative DNA damage. Based on direct comparative evidence, HPLC-EC using 8-oxoguanine reference material provides reliable background lesion measurements without the ~50-fold overestimation artifact inherent to GC/MS methods lacking prepurification steps [1]. Researchers should source 8-oxoguanine with certified purity (≥95% by HPLC) and use 2,6-diamino-8-oxopurine as an internal standard for quantitative accuracy, as validated in head-to-head method comparison studies [1].

OGG1 Activity Assays and Inhibitor Screening

8-Oxoguanine is the definitive substrate for measuring 8-oxoguanine DNA glycosylase (OGG1) activity in base excision repair studies. Kinetic evidence establishes that OGG1 exhibits a Km of 18.8 nM for 8-oxoG residues in duplex DNA, distinct from its affinity for FaPy lesions (Km = 9.7 nM) [2]. Researchers performing OGG1 activity assays, screening small-molecule OGG1 inhibitors, or validating enzyme variants should procure 8-oxoguanine-containing oligonucleotide substrates or use 8-oxoguanine free base as a reference standard, rather than substituting with alternative oxidized purine species that display different kinetic parameters [2].

LC-MS/MS Biomarker Panels for Oxidative Stress

8-Oxoguanine (8-oxoGua) is an essential component of comprehensive LC-MS/MS panels that simultaneously quantify oxidized guanine species in urine and other biofluids. Although 8-oxoGuo demonstrates the highest individual sensitivity for oxidative stress discrimination (AUC = 0.91), parallel quantification of 8-oxoGua (AUC = 0.76) and 8-oxodGuo (AUC = 0.80) enables source attribution of oxidative damage—distinguishing free nucleobase oxidation, RNA damage, and DNA damage [3]. Laboratories should implement sample preparation protocols that include warming urine to 37°C to re-dissolve precipitates, as failure to do so results in up to ~100% underestimation of 8-oxoGua concentrations [3].

Mutagenesis and DNA Polymerase Fidelity Studies

8-Oxoguanine is the quantitatively validated oxidative lesion for investigating mutation mechanisms and DNA polymerase bypass fidelity. Direct comparative mutagenesis data demonstrate that 8-oxoguanine induces targeted G→T transversions with high efficiency, whereas the structurally related 8-oxoadenine lesion is at least an order of magnitude less mutagenic and produces mutation spectra indistinguishable from unmodified adenine [4]. Studies examining mutation signatures, translesion synthesis, or the mutagenic consequences of oxidative stress should prioritize 8-oxoguanine-containing DNA substrates, as this lesion—not 8-oxoadenine—is the dominant driver of oxidative mutagenesis in prokaryotic and eukaryotic systems [4].

Application
Selection Property
Validation Focus
DNA damage quantification by HPLC-EC
Certified reference standard for oxidative lesion measurement
Method accuracy comparison against established protocols
OGG1 glycosylase activity assays
Defined substrate specificity for base excision repair studies
Kinetic parameter verification with 8-oxoG-containing substrates
Multi-analyte oxidative stress panels
Distinct metabolic origin from nucleoside forms
Source attribution across free nucleobase, RNA, and DNA oxidation
Mutation mechanism and polymerase fidelity studies
Validated mutagenic lesion with defined mutation spectrum
Translesion synthesis and mutagenic signature characterization

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